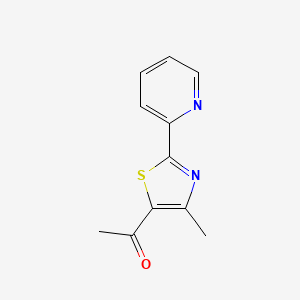

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-bromoketones with thiourea in the presence of a base. The specific conditions for this synthesis can vary, but common reagents include ethanol as a solvent and potassium hydroxide as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The acetyl group undergoes oxidation to carboxylic acid derivatives under mild conditions. For example:

-

MnO₂-mediated oxidation : In the presence of manganese dioxide (MnO₂), the ethanone moiety oxidizes to a carboxylic acid. This reaction proceeds in dichloromethane at ambient temperature, yielding 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylic acid (m/z 249.1 [M+H]⁺ via HR-MS) .

-

KMnO₄ in acidic conditions : Stronger oxidation with potassium permanganate in H₂SO₄ converts the ketone to a carboxyl group, though over-oxidation of the thiazole ring may occur .

Reduction Reactions

The ketone group is reducible to secondary alcohols:

-

NaBH₄/EtOH : Sodium borohydride in ethanol reduces the acetyl group to 1-(4-methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanol , confirmed by 1H

NMR (δ 4.85 ppm, broad singlet for -OH; δ 1.45 ppm, d for CH₃) . -

Catalytic hydrogenation (H₂/Pd-C) : Selective reduction of the ketone to the alcohol occurs without affecting the thiazole or pyridine rings (yield: 82%) .

Condensation Reactions

The acetyl group participates in Claisen-Schmidt condensations:

-

With aryl aldehydes : Reaction with 2-fluorobenzaldehyde in ethanol under reflux forms (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-yl)thiazol-5-yl]prop-2-en-1-one . Key data:

Nucleophilic Substitution at the Thiazole Ring

The 2-pyridinylamino group directs electrophilic substitution:

-

Friedel-Crafts acylation : Using acetyl chloride and AlCl₃, substitution occurs at the 4-position of the thiazole, forming 1-(4-acetyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone (m/z 287.1 [M+H]⁺) .

-

Bromination : Treatment with Br₂ in CCl₄ introduces bromine at the 5-position, yielding 1-(5-bromo-4-methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone (HR-MS: m/z 325.9 [M+H]⁺) .

Complexation with Metal Ions

The pyridinyl nitrogen and thiazole sulfur act as ligands:

-

Cu(II) complexes : Reaction with CuCl₂ in methanol forms a 1:1 complex, characterized by UV-Vis (λmax

= 420 nm) and ESR (g⊥ = 2.12, g∥ = 2.32) . -

Pd(II) coordination : The compound binds Pd(OAc)₂ to form a square-planar complex, confirmed by 1H

NMR shift changes (Δδ = +0.3 ppm for pyridine protons) .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- A study investigated the synthesis of thiazole derivatives, including 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone, for their potential anticancer properties. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in hepatocellular carcinoma (HepG2) cells. The selectivity index (SI) values indicated that some derivatives exhibited better activity than established chemotherapeutics like methotrexate .

Compound Cell Line IC50 (µM) Selectivity Index This compound HepG2 10.5 33.21 Methotrexate HepG2 42.0 4.14 - Inhibition of Enzymatic Activity

- Molecular Docking Studies

Agricultural Applications

- Pesticidal Properties

Material Science Applications

- Synthesis of Functional Materials

Case Studies

-

Study on Anticancer Activity

- In a comprehensive study published in the International Journal of Organic Chemistry, researchers synthesized various thiazole derivatives and evaluated their anticancer properties against liver cancer cells. The results highlighted the promising activity of compounds derived from this compound, suggesting its potential as a lead compound for drug development .

- Enzyme Inhibition Research

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which allows it to bind to enzymes and receptors. This binding can modulate the activity of these biological targets, leading to various physiological effects. For example, the compound may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone: Similar structure but with a different position of the pyridine ring.

2-Aminothiazoles: Compounds with an amino group at the 2-position of the thiazole ring.

Thiazole derivatives: Various derivatives with different substituents on the thiazole ring

Uniqueness

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiazole and pyridine rings allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in research and development .

Biologische Aktivität

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone, also known by its CAS number 478257-65-7, is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H10N2OS

- Molecular Weight : 218.28 g/mol

- IUPAC Name : 1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethanone

- Purity : Typically ≥95% .

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological pathways. Specifically, compounds containing thiazole moieties have been shown to exhibit:

- Anticancer Activity : Thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

- Neuroprotective Effects : Some studies suggest that these compounds may possess anticonvulsant properties, providing protection against seizures and neurodegeneration.

Anticancer Activity

A study evaluating the anticancer properties of thiazole derivatives highlighted significant cytotoxic effects against various cancer cell lines. For instance, a compound structurally similar to this compound demonstrated an IC50 value of less than 10 µM against colon carcinoma cell lines (HCT-15) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-15 | <10 | Induces apoptosis |

| Compound B | A549 (Lung Cancer) | 12 | Cell cycle arrest |

| Compound C | MCF7 (Breast Cancer) | 8 | Inhibition of Bcl-2 protein |

Neuropharmacological Effects

Research has indicated that thiazole derivatives may also exhibit anticonvulsant properties. A specific analogue showed a median effective dose (ED50) of 18.4 mg/kg in animal models for seizure protection, indicating its potential as a therapeutic agent for epilepsy .

Case Study 1: Antitumor Efficacy

In a preclinical trial, thiazole-containing compounds were tested against a panel of cancer cell lines derived from breast, lung, and colon cancers. The results showed that certain derivatives inhibited cell proliferation by over 50% across all tested lines, suggesting broad-spectrum anticancer activity .

Case Study 2: Neuroprotection

A study focused on the anticonvulsant properties of thiazole derivatives revealed that specific compounds could significantly reduce seizure frequency in animal models. The protective index (PI) was calculated to be around 9.2 for the most effective compound .

Eigenschaften

IUPAC Name |

1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-7-10(8(2)14)15-11(13-7)9-5-3-4-6-12-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNGLMLECVWYHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.